molecular formula C18H18N4O4 B11118639 3-methoxy-N-[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]benzamide

3-methoxy-N-[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]benzamide

Cat. No.: B11118639
M. Wt: 354.4 g/mol
InChI Key: KYMQIGGZOJLNER-UHFFFAOYSA-N
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Description

3-methoxy-N-[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]benzamide is a complex organic compound that features a benzamide core substituted with a methoxy group and a morpholinyl-benzoxadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-N-[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]benzamide typically involves multiple steps:

    Formation of the Benzoxadiazole Core: The benzoxadiazole ring is often synthesized through the cyclization of appropriate nitroaniline derivatives with reagents like phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA).

    Introduction of the Morpholine Group: The morpholine ring can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the benzoxadiazole is replaced by morpholine.

    Methoxylation: The methoxy group is usually introduced through methylation reactions using reagents like dimethyl sulfate or methyl iodide.

    Amidation: The final step involves the formation of the benzamide linkage, typically achieved by reacting the benzoxadiazole derivative with 3-methoxybenzoic acid in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems would be essential to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehyde or carboxylic acid derivatives.

    Reduction: Reduction reactions can target the nitro groups (if present) on the benzoxadiazole ring, converting them to amines.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride (NaBH₄).

    Substitution: Halogenation using bromine (Br₂) or chlorination with thionyl chloride (SOCl₂).

Major Products

    Oxidation: Formation of 3-methoxy-N-[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]benzoic acid.

    Reduction: Formation of 3-methoxy-N-[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]benzylamine.

    Substitution: Various halogenated derivatives depending on the substitution pattern.

Scientific Research Applications

Chemistry

In chemistry, 3-methoxy-N-[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used as a fluorescent probe due to the benzoxadiazole moiety, which is known for its fluorescence properties. It can help in studying cellular processes and imaging applications.

Medicine

In medicinal chemistry, the compound is investigated for its potential as a therapeutic agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development, particularly in the fields of oncology and neurology.

Industry

In the industrial sector, the compound can be used in the development of new materials, such as polymers and coatings, due to its stability and functional groups that allow for further modification.

Mechanism of Action

The mechanism of action of 3-methoxy-N-[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]benzamide involves its interaction with specific molecular targets. The benzoxadiazole moiety can intercalate with DNA, while the morpholine ring can interact with protein receptors. These interactions can modulate various biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3-methoxy-N-[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]benzamide stands out due to its unique combination of a methoxy group, a morpholinyl-benzoxadiazole moiety, and a benzamide core. This unique structure provides distinct chemical and biological properties, making it a versatile compound for various applications.

Properties

Molecular Formula

C18H18N4O4

Molecular Weight

354.4 g/mol

IUPAC Name

3-methoxy-N-(4-morpholin-4-yl-2,1,3-benzoxadiazol-7-yl)benzamide

InChI

InChI=1S/C18H18N4O4/c1-24-13-4-2-3-12(11-13)18(23)19-14-5-6-15(17-16(14)20-26-21-17)22-7-9-25-10-8-22/h2-6,11H,7-10H2,1H3,(H,19,23)

InChI Key

KYMQIGGZOJLNER-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2=CC=C(C3=NON=C23)N4CCOCC4

Origin of Product

United States

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